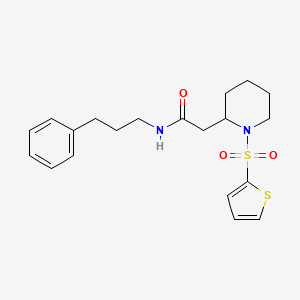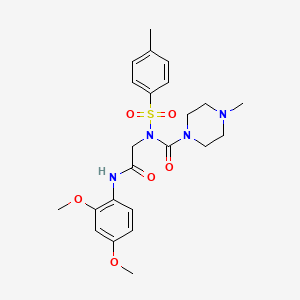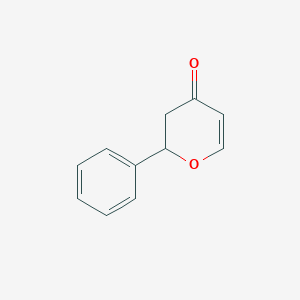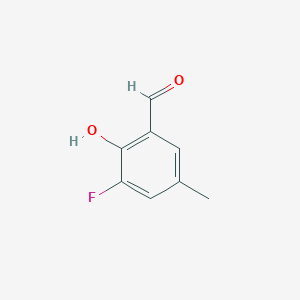![molecular formula C18H19BrN2O3 B2806076 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one CAS No. 2380176-09-8](/img/structure/B2806076.png)
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and bromopyridine moiety may interact with proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile
- 1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone
Uniqueness
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-13-4-2-3-5-16(13)23-12-18(22)21-9-7-14(11-21)24-17-6-8-20-10-15(17)19/h2-6,8,10,14H,7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHJADASLXCFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B2805997.png)
![1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate](/img/structure/B2805998.png)

![2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide](/img/structure/B2806003.png)
![3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide](/img/new.no-structure.jpg)


![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2806010.png)
![1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid](/img/structure/B2806012.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid](/img/structure/B2806014.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2806015.png)
![5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806016.png)
